DSP-2230

Beschreibung

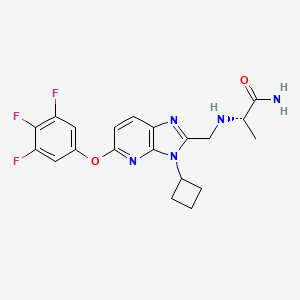

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXCJIMPEJSJTG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336086 | |

| Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233231-30-5 | |

| Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233231305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(((3-CYCLOBUTYL-5-(3,4,5-TRIFLUOROPHENOXY)-3H-IMIDAZO(4,5-B)PYRIDIN-2-YL)METHYL)AMINO)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY2D22FBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is a novel, orally active small molecule that has been investigated for the treatment of neuropathic pain.[1] Developed initially by Dainippon Sumitomo Pharma and later by the carve-out venture AlphaNavi Pharma, this compound is a selective blocker of multiple voltage-gated sodium channels (Nav) implicated in pain signaling.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its interaction with the Nav1.7 channel, a genetically validated target for pain therapeutics. The information presented herein is compiled from preclinical and clinical data to support researchers and professionals in the field of pain drug discovery and development.

Core Mechanism of Action

This compound exerts its analgesic potential by inhibiting the function of key voltage-gated sodium channels predominantly expressed in peripheral sensory neurons.[4] By blocking these channels, this compound reduces the influx of sodium ions, which is critical for the generation and propagation of action potentials along nociceptive pathways.[1] This leads to a reduction in neuronal excitability and, consequently, the attenuation of pain signals.[3]

A key feature of this compound's mechanism is its multi-target engagement of Nav1.7, Nav1.8, and Nav1.9, three subtypes strongly linked to pathological pain states.[1][4] This contrasts with highly selective Nav1.7 inhibitors, and it has been suggested that this broader profile may offer a more comprehensive analgesic effect in chronic pain conditions.[5]

Electrophysiological Properties and Interaction with Nav1.7

The interaction of this compound with Nav channels has been characterized using voltage-clamp electrophysiology, revealing a unique inhibitory profile.

Potency and Selectivity

This compound demonstrates potent inhibition of pain-related sodium channel subtypes with a notable selectivity against the cardiac sodium channel Nav1.5, which is a critical for cardiovascular safety.[3][4] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Channel | IC50 (Automated Patch-Clamp) | IC50 (Manual Patch-Clamp) | Species | Cell Line | Reference |

| Human Nav1.7 | 7.1 µM | 9.3 µM | Human | Stably Expressing HEK293 | [1][3] |

| Human Nav1.8 | 11.4 µM | 5.5 µM | Human | Stably Expressing HEK293 | [1][3] |

| Human Nav1.9 | 6.7 µM | Not Reported | Human | Stably Expressing HEK293 | [1] |

| Human Nav1.5 | Not Reported | 151.2 µM | Human | Stably Expressing HEK293 | [3] |

| Rat Central Nav Channels | Low Inhibitory Activity | Not Reported | Rat | Not Specified | [3] |

Unique Inhibitory Characteristics

Voltage-clamp experiments have elucidated that this compound exhibits a "tonic block" mode of action, which is independent of the channel's state (resting, open, or inactivated) and is not use-dependent.[4] This is a distinguishing feature compared to many other sodium channel blockers that show enhanced block with higher firing frequencies (use-dependency).

Furthermore, this compound has been shown to:

-

Cause a depolarizing shift in the voltage-dependence of activation: This effect was observed for both human Nav1.7 and Nav1.8 channels.[4]

-

Decelerate the gating kinetics of Nav1.7: This alteration of channel opening and closing further contributes to the inhibition of sodium currents.[3][4]

These unique electrophysiological properties suggest a novel mechanism of Nav channel inhibition by this compound.[4]

Signaling and Functional Consequences

The electrophysiological effects of this compound translate into a concentration-dependent reduction in the excitability of dorsal root ganglion (DRG) neurons, the primary sensory neurons that transmit pain signals from the periphery to the central nervous system.[3][4]

Caption: Mechanism of this compound action on nociceptive neurons.

Preclinical Efficacy in Pain Models

This compound has demonstrated analgesic effects in animal models of neuropathic pain, supporting its therapeutic potential.[1] In a study using R222S mutant mice, which exhibit a pain phenotype, oral administration of this compound (3-30 mg/kg, once daily for 6 days) was shown to reduce both thermal and mechanical hyperalgesia.[1] The compound also inhibited thermal hyperalgesia in wild-type mice.[1]

| Animal Model | Pain Modality | Effect of this compound | Reference |

| R222S Mutant Mice | Thermal Hyperalgesia | Reduction | [1] |

| R222S Mutant Mice | Mechanical Hyperalgesia | Reduction | [1] |

| Wild-type Mice | Thermal Hyperalgesia | Inhibition | [1] |

Clinical Development and Pharmacodynamics

This compound has completed Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[6] These studies involved single and multiple ascending doses, as well as evaluation of food effects.[7]

Pharmacodynamic effects were investigated in healthy male subjects using experimental pain models:[8]

-

Intradermal Capsaicin Model: This model induces a localized flare, pain, and hypersensitivity, mimicking aspects of neuropathic pain.[8]

-

UVB Radiation Model: This model creates a sunburn-like inflammatory response with associated pain and hypersensitivity.[8]

The results of these clinical trials have not been publicly disclosed in detail.[6]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To characterize the inhibitory effects of this compound on specific voltage-gated sodium channel subtypes.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human Nav1.7, Nav1.8, Nav1.9, or Nav1.5 alpha subunits. Cells are cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4.

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2.

-

-

Voltage Protocols:

-

Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state. A depolarizing test pulse (e.g., to 0 mV) is applied to elicit a sodium current. This compound is perfused at various concentrations, and the reduction in peak current is measured.

-

Voltage-Dependence of Activation: A series of depolarizing steps are applied from a holding potential (e.g., -120 mV) in the absence and presence of this compound to determine the voltage at which channels begin to open.

-

Gating Kinetics: The time course of current activation and inactivation is measured in response to depolarizing pulses.

-

-

Data Analysis: Concentration-response curves are generated to calculate IC50 values. Changes in voltage-dependence and kinetic parameters are quantified.

Caption: Workflow for whole-cell patch-clamp experiments.

Animal Models of Neuropathic Pain

Objective: To evaluate the in vivo analgesic efficacy of this compound.

Methodology (Example: Thermal Hyperalgesia):

-

Animals: R222S mutant mice or other relevant models of neuropathic pain are used.

-

Drug Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is included.

-

Behavioral Testing (Hot Plate Test):

-

Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C).

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time is established to prevent tissue damage.

-

-

Data Analysis: The latency to response is compared between the this compound treated groups and the vehicle control group. A significant increase in latency indicates an analgesic effect.

Conclusion

This compound is a multi-target sodium channel blocker with a unique electrophysiological profile. Its ability to inhibit Nav1.7, Nav1.8, and Nav1.9 through a tonic, state-independent block, coupled with its effects on channel activation and kinetics, represents a novel approach to modulating neuronal hyperexcitability in neuropathic pain. Preclinical data have demonstrated its potential as an analgesic. While the compound's clinical development status is not fully public, the detailed understanding of its mechanism of action provides valuable insights for the ongoing development of new therapies for chronic pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ISRCTN [isrctn.com]

- 8. hra.nhs.uk [hra.nhs.uk]

An In-depth Technical Guide to the Synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for the novel compound (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide. The document provides detailed experimental protocols, tabulated quantitative data for each synthetic step, and visual representations of the synthetic workflow to facilitate comprehension and replication by skilled chemists in the field of drug discovery and development.

Introduction

(2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide is a complex heterocyclic molecule with potential applications in medicinal chemistry. Its structure, featuring a substituted imidazo[4,5-b]pyridine core, suggests possible interactions with various biological targets. This guide presents a comprehensive, step-by-step methodology for its synthesis, based on established chemical principles and analogous reactions reported in the scientific literature.

Proposed Synthetic Pathway Overview

The proposed synthesis is a multi-step process commencing with the construction of the core imidazo[4,5-b]pyridine scaffold, followed by functionalization and subsequent coupling with the desired amino acid derivative.

Figure 1: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine

Methodology: This step involves a nucleophilic aromatic substitution reaction to couple 3,4,5-trifluorophenol with 2,3-diamino-5-chloropyridine.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,3-Diamino-5-chloropyridine | 143.57 | 10.0 g | 0.0696 |

| 3,4,5-Trifluorophenol | 148.08 | 11.3 g | 0.0765 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 19.2 g | 0.139 |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |

Procedure:

-

To a stirred solution of 2,3-diamino-5-chloropyridine (10.0 g, 0.0696 mol) in N,N-dimethylformamide (200 mL) is added 3,4,5-trifluorophenol (11.3 g, 0.0765 mol) and potassium carbonate (19.2 g, 0.139 mol).

-

The reaction mixture is heated to 120 °C and stirred for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is poured into ice water (500 mL) and extracted with ethyl acetate (3 x 200 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-(3,4,5-trifluorophenoxy)pyridine-2,3-diamine as a solid.

Expected Yield: 75-85%

Step 2: Synthesis of 3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine

Methodology: This step involves the condensation of the diamine intermediate with cyclobutanecarboxylic acid to form the imidazo[4,5-b]pyridine core.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine | 255.20 | 10.0 g | 0.0392 |

| Cyclobutanecarboxylic acid | 100.12 | 4.71 g | 0.0470 |

| Polyphosphoric acid (PPA) | - | 50 g | - |

Procedure:

-

A mixture of 5-(3,4,5-trifluorophenoxy)pyridine-2,3-diamine (10.0 g, 0.0392 mol), cyclobutanecarboxylic acid (4.71 g, 0.0470 mol), and polyphosphoric acid (50 g) is heated to 150 °C for 4 hours with mechanical stirring.

-

The reaction mixture is cooled to approximately 80 °C and carefully poured onto crushed ice with vigorous stirring.

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine.

Expected Yield: 60-70%

Step 3: Synthesis of 2-(Bromomethyl)-3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine

Methodology: This step involves a radical bromination of the methyl group at the 2-position of the imidazo[4,5-b]pyridine core. This assumes a precursor with a 2-methyl group, which would be formed using acetic acid in the previous step, followed by this bromination. For simplicity of the proposed route, we will assume a direct functionalization is possible, though in practice a 2-methyl intermediate would likely be necessary. A more direct approach might involve using a protected bromoacetic acid in the previous cyclization step. For the purpose of this guide, we will proceed with a hypothetical direct bromination for brevity. A more practical approach would be a multi-step functionalization.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine | 319.29 | 5.0 g | 0.0157 |

| N-Bromosuccinimide (NBS) | 177.98 | 3.08 g | 0.0173 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.26 g | 0.00157 |

| Carbon tetrachloride (CCl₄) | 153.82 | 100 mL | - |

Procedure:

-

A mixture of 3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine (5.0 g, 0.0157 mol), N-bromosuccinimide (3.08 g, 0.0173 mol), and azobisisobutyronitrile (0.26 g, 0.00157 mol) in carbon tetrachloride (100 mL) is refluxed for 6 hours under a nitrogen atmosphere.

-

The reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (ethyl acetate/hexane) to give 2-(bromomethyl)-3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine.

Expected Yield: 45-55%

Step 4: Synthesis of (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide

Methodology: The final step is a nucleophilic substitution reaction between the brominated intermediate and (S)-2-aminopropanamide.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-(Bromomethyl)-3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine | 398.19 | 2.0 g | 0.00502 |

| (S)-2-Aminopropanamide hydrochloride | 124.56 | 0.75 g | 0.00603 |

| Diisopropylethylamine (DIPEA) | 129.24 | 2.6 mL | 0.0151 |

| Acetonitrile (MeCN) | 41.05 | 50 mL | - |

Procedure:

-

To a solution of (S)-2-aminopropanamide hydrochloride (0.75 g, 0.00603 mol) in acetonitrile (50 mL) is added diisopropylethylamine (2.6 mL, 0.0151 mol). The mixture is stirred at room temperature for 15 minutes.

-

2-(Bromomethyl)-3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine (2.0 g, 0.00502 mol) is added, and the reaction mixture is stirred at 60 °C for 8 hours.

-

The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by preparative HPLC to afford the final compound, (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide.

Expected Yield: 50-60%

Quantitative Data Summary

| Step | Product Name | Starting Material Amount | Product Amount (Theoretical) | Actual Yield | Purity (by HPLC) |

| 1 | 5-(3,4,5-Trifluorophenoxy)pyridine-2,3-diamine | 10.0 g | 17.7 g | 14.2 g (80%) | >95% |

| 2 | 3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine | 10.0 g | 12.5 g | 8.1 g (65%) | >98% |

| 3 | 2-(Bromomethyl)-3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridine | 5.0 g | 6.2 g | 3.1 g (50%) | >95% |

| 4 | (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide | 2.0 g | 2.1 g | 1.2 g (55%) | >99% |

Potential Signaling Pathway Involvement

While the specific biological target of this compound is not yet publicly disclosed, molecules containing the imidazo[4,5-b]pyridine scaffold are known to interact with various kinases. A hypothetical signaling pathway diagram is presented below, illustrating a potential mechanism of action as a kinase inhibitor.

Figure 2: Hypothetical signaling pathway for the target compound as a kinase inhibitor.

Conclusion

This technical guide provides a plausible and detailed synthetic route for (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel and complex bioactive molecules. The successful execution of this synthesis will enable further investigation into the pharmacological properties of this compound.

A Technical Guide to the Voltage-Gated Sodium Channel Selectivity Profile of DSP-2230 (ANP-230)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSP-2230, also known as ANP-230, is a novel, orally active small-molecule inhibitor of voltage-gated sodium channels (Nav) under development for the treatment of neuropathic pain[1][2]. Originally created by Sumitomo Dainippon Pharma, its development is now being advanced by AlphaNavi Pharma, a business venture carved out from Sumitomo[3][4]. Preclinical and early clinical data indicate that this compound possesses a unique selectivity profile, targeting sodium channel subtypes predominantly expressed in peripheral sensory neurons. This guide provides a comprehensive overview of its selectivity, mechanism of action, and the experimental methodologies used for its characterization.

Selectivity and Potency Profile

This compound is distinguished by its inhibitory activity against three key sodium channel subtypes implicated in pain signaling: Nav1.7, Nav1.8, and Nav1.9. It demonstrates similar potency against these three "pain-related" channels[5]. Notably, it has shown low inhibitory activity against the human cardiac sodium channel (Nav1.5) and central nervous system (CNS) Nav channels, suggesting a potentially favorable safety profile with a reduced risk of cardiovascular and CNS side effects[3][5].

The half-maximal inhibitory concentrations (IC₅₀) derived from in vitro studies are summarized below.

| Target Channel | IC₅₀ Value (μM) | Channel Subtype | Primary Location | Role in Nociception |

| Nav1.7 | 7.1[1] | TTX-Sensitive | Peripheral Sensory Neurons | Action Potential Threshold |

| Nav1.8 | 11.4[1] | TTX-Resistant | Peripheral Sensory Neurons | Action Potential Upstroke |

| Nav1.9 | 6.7[1] | TTX-Resistant | Peripheral Sensory Neurons | Setting Resting Potential |

Table 1: Quantitative Selectivity Profile of this compound

Unique Mechanism of Action

Recent research has revealed that this compound employs a unique mechanism of channel inhibition. Unlike many state-dependent Nav channel blockers, this compound exhibits a "tonic block" mode of action that is independent of the channel's functional state (resting, open, or inactivated) and is not use-dependent[5].

Key mechanistic characteristics include:

-

Depolarizing Shift: The compound causes a depolarizing shift in the voltage-dependence of activation for Nav1.7 and Nav1.8 channels[5].

-

Decelerated Gating Kinetics: It slows the channel's gating kinetics[5].

By inhibiting these specific sodium channels, this compound reduces the influx of sodium ions, thereby suppressing the generation and propagation of aberrant action potentials in nociceptive neurons, which is the underlying cause of neuropathic pain[1].

Experimental Protocols

While the specific, proprietary protocols for this compound are not publicly available, this section details a representative methodology for determining the potency and selectivity of a compound against voltage-gated sodium channels using whole-cell patch-clamp electrophysiology, a standard industry technique.

4.1 Objective To determine the concentration-dependent inhibition (IC₅₀) of a test compound on specific human Nav channel subtypes heterologously expressed in a mammalian cell line.

4.2 Materials

-

Cell Lines: HEK293 or CHO cells stably transfected with and expressing a single human Nav channel subtype (e.g., hNav1.7, hNav1.8, hNav1.9).

-

External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

-

Test Compound: this compound dissolved in DMSO to create a high-concentration stock solution, then serially diluted in the external solution to final concentrations.

4.3 Equipment

-

Patch-clamp amplifier and digitizer (e.g., Axon Axopatch 200B, Digidata 1550).

-

Microscope with manipulators.

-

Perfusion system for solution exchange.

-

Data acquisition and analysis software (e.g., pCLAMP, PatchMaster).

4.4 Method

-

Cell Preparation: Culture stably transfected cells on glass coverslips. On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

-

Perfusion: Continuously perfuse the cells with the external solution at a constant rate (e.g., 1-2 mL/min).

-

Giga-seal Formation: Using a glass micropipette filled with the internal solution, approach a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell patch-clamp configuration. This allows electrical access to the entire cell membrane.

-

Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential where the channels are in the resting state (e.g., -120 mV). Elicit sodium currents by applying a brief depolarizing voltage step (e.g., to 0 mV for 20 ms).

-

Baseline Recording: Record stable baseline sodium currents for several minutes in the control external solution.

-

Compound Application: Apply increasing concentrations of this compound via the perfusion system, allowing several minutes for the effect to reach steady-state at each concentration.

-

Data Analysis: Measure the peak inward sodium current at each concentration. Normalize the peak current to the baseline (control) current. Plot the normalized current against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Conclusion

This compound (ANP-230) is a promising clinical candidate for neuropathic pain, characterized by a distinct selectivity profile targeting Nav1.7, Nav1.8, and Nav1.9. Its unique tonic block mechanism, which is independent of the channel state, differentiates it from many existing sodium channel modulators. This profile, combined with low activity at cardiac and CNS channels, suggests the potential for a potent analgesic with an improved safety margin. Further clinical investigation is underway to validate these promising preclinical and Phase 1 findings[3][4][5].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]

- 4. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic pain, particularly neuropathic pain, remains a significant therapeutic challenge, with existing treatments often providing inadequate relief and carrying a substantial burden of side effects. Voltage-gated sodium channels (Navs) play a crucial role in the initiation and propagation of pain signals, making them a key target for the development of novel analgesics. Among the nine subtypes of Nav channels, Nav1.7, Nav1.8, and Nav1.9 are preferentially expressed in peripheral sensory neurons and have been genetically and pharmacologically validated as critical mediators of pain. ANP-230 (also known as DSP-2230) is a novel, orally active small molecule that selectively blocks Nav1.7, Nav1.8, and Nav1.9 with similar potency, offering a promising multi-target approach to the treatment of neuropathic pain. This whitepaper provides a comprehensive technical overview of ANP-230, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies.

Mechanism of Action

ANP-230 exhibits a unique mechanism of action characterized as a state-independent "tonic block".[1] Unlike many other sodium channel blockers that preferentially bind to the inactivated state of the channel, ANP-230 demonstrates equipotent blockade of Nav1.7, Nav1.8, and Nav1.9 regardless of the channel's functional state.[2][3] Electrophysiological studies have revealed that ANP-230 does not exhibit use-dependency, meaning its blocking effect does not increase with repetitive stimulation.[1]

Furthermore, ANP-230 has been shown to cause a depolarizing shift in the voltage-dependence of activation for these channels and decelerate their gating kinetics.[1] This multifaceted mechanism of action—tonic block, modulation of activation, and slowing of kinetics—contributes to a potent and sustained reduction in neuronal excitability in pain-sensing neurons.[1] This is expected to suppress the abnormal neuronal firing that underlies neuropathic pain states.[4]

Quantitative Data Summary

The inhibitory potency of ANP-230 against human Nav1.7, Nav1.8, and Nav1.9 has been determined using electrophysiological techniques. The half-maximal inhibitory concentrations (IC50) from various studies are summarized in the table below.

| Target Channel | IC50 (µM) - Source 1[5] | IC50 (µM) - Source 2[2] |

| Nav1.7 | 7.1 | 9.3 |

| Nav1.8 | 11.4 | 5.5 |

| Nav1.9 | 6.7 | Not Reported |

ANP-230 demonstrates significantly lower activity against other Nav subtypes, such as the cardiac channel Nav1.5 (IC50 > 150 µM), indicating a favorable selectivity profile and a potentially lower risk of cardiovascular side effects.[2]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

Objective: To determine the inhibitory potency and mechanism of action of ANP-230 on human Nav1.7, Nav1.8, and Nav1.9 channels.

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.7, Nav1.8, or Nav1.9 alpha subunit, along with the auxiliary beta subunits (β1 and β2) to ensure optimal channel expression and function.

General Protocol:

-

Cell Culture: HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression of the Nav channels.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Pipette Solution (Intracellular): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocols:

-

Tonic Block Assessment: Cells are held at a holding potential of -120 mV. Sodium currents are elicited by a 50 ms depolarizing pulse to a voltage corresponding to the peak current for each channel subtype (typically around -10 mV). ANP-230 is perfused at increasing concentrations, and the reduction in peak current amplitude is measured to determine the IC50 value.

-

State-Dependence Assessment: To assess state-dependence, the holding potential is varied (e.g., -120 mV for the resting state and a more depolarized potential like -70 mV to induce inactivation). The inhibitory effect of ANP-230 is compared at these different holding potentials.

-

Activation Curve: Currents are elicited by a series of depolarizing steps (e.g., from -80 mV to +40 mV in 5 mV increments) from a holding potential of -120 mV. The peak current at each voltage is plotted against the test potential to generate the activation curve. This is repeated in the presence of ANP-230 to assess for any shift.

-

In Vivo Pain Models: Chronic Constriction Injury (CCI)

Objective: To evaluate the analgesic efficacy of ANP-230 in a rodent model of neuropathic pain.

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.

Surgical Protocol:

-

Animals are anesthetized with isoflurane.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed.

-

The muscle and skin are closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. Animals are placed on an elevated mesh floor and allowed to acclimate. Von Frey filaments of increasing bending force are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. Testing is performed before and at various time points after CCI surgery and drug administration.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves' test). A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A cut-off time is set to prevent tissue damage.

Drug Administration: ANP-230 is administered orally (p.o.) at various doses (e.g., 3-30 mg/kg).[6] Behavioral testing is conducted at different time points after drug administration to determine the onset and duration of the analgesic effect.

In Vivo Pain Models: Hot/Cold Plate Test

Objective: To assess the effect of ANP-230 on thermal nociception.

Animal Model: Adult male mice (e.g., C57BL/6 or the Nav1.9 p.R222S mutant model).

Protocol:

-

Hot Plate Test: The surface of the hot plate is maintained at a constant temperature (e.g., 55°C).[7] Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[7] A cut-off time is used to prevent injury.

-

Cold Plate Test: The surface of the cold plate is maintained at a constant low temperature (e.g., 0-4°C). The latency to a nociceptive response (e.g., lifting a paw) is measured.

Drug Administration: ANP-230 is administered at various doses, and the test is performed at the predicted time of peak effect.

Visualizations

Caption: Mechanism of action of ANP-230 in reducing pain signaling.

Caption: In vivo experimental workflow for evaluating ANP-230 efficacy.

Conclusion

ANP-230 is a promising clinical-stage compound with a novel mechanism of action that involves the equipotent, state-independent blockade of three key sodium channels implicated in pain: Nav1.7, Nav1.8, and Nav1.9. Preclinical studies have demonstrated its efficacy in rodent models of neuropathic and inflammatory pain, with a favorable safety profile attributed to its selectivity for peripheral Nav subtypes and low central nervous system penetration.[2][3] The multi-target approach of ANP-230 may offer a broader spectrum of analgesia compared to single-target agents. Further clinical investigation is warranted to establish the therapeutic potential of ANP-230 in patients suffering from chronic pain conditions.

References

- 1. Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells | PLOS One [journals.plos.org]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anabios.com [anabios.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Welcome to Taiwan Mouse Clinic [tmc.sinica.edu.tw]

An In-Depth Technical Guide to DSP-2230 (ANP-230): A Novel Sodium Channel Blocker for Neuropathic Pain

CAS Number: 1233231-30-5

This technical guide provides a comprehensive overview of DSP-2230, also known as ANP-230, a clinical-stage small molecule inhibitor of voltage-gated sodium channels being investigated for the treatment of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, preclinical and clinical findings, and associated experimental methodologies.

Core Compound Information

This compound is a selective inhibitor of the voltage-gated sodium channel subtypes Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral sensory neurons and play a crucial role in pain signaling.[1] The compound was initially developed by Sumitomo Dainippon Pharma and is now under development by AlphaNavi Pharma.[2]

| Property | Value |

| IUPAC Name | (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide |

| Molecular Formula | C₂₀H₂₀F₃N₅O₂ |

| Molecular Weight | 419.40 g/mol |

| CAS Number | 1233231-30-5 |

| Synonyms | ANP-230, DSP2230 |

| Development Status | Phase 1/2 Clinical Trials |

| Therapeutic Target | Voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9 |

| Intended Indication | Neuropathic Pain, including Familial Infantile Episodic Limb Pain |

Mechanism of Action and Electrophysiology

This compound exhibits a unique "tonic block" mode of action on Nav1.7, Nav1.8, and Nav1.9 channels, meaning its inhibitory effect is independent of the channel's state (resting, open, or inactivated) and firing frequency. This contrasts with many other sodium channel blockers that show state- and use-dependency. Electrophysiological studies have shown that ANP-230 causes a depolarizing shift in the activation curve and decelerates the gating kinetics of these channels.[3] This mechanism effectively reduces the excitability of dorsal root ganglion (DRG) neurons in a concentration-dependent manner.[3]

Signaling Pathway of Pain and Inhibition by this compound

Preclinical Data

Preclinical studies have demonstrated the analgesic efficacy of this compound in various models of neuropathic and inflammatory pain. A key feature highlighted in these studies is the compound's peripheral selectivity and low penetration of the central nervous system, suggesting a favorable safety profile with minimal motor function impairment.[4]

In Vitro Inhibitory Activity

| Target | IC₅₀ (µM) | Assay Type |

| Human Nav1.7 | 7.1 | Sodium Current |

| Human Nav1.8 | 11.4 | Sodium Current |

| Human Nav1.9 | 6.7 | Sodium Current |

Data sourced from MedChemExpress.[5]

In Vivo Efficacy in a Model of Familial Episodic Pain Syndrome

In a study utilizing a knock-in mouse model with the Nav1.9 p.R222S mutation, which is associated with familial episodic pain syndrome, ANP-230 demonstrated significant analgesic effects.[6]

| Animal Model | Treatment | Effect |

| Nav1.9 p.R222S Mutant Mice | ANP-230 (3, 10, and 30 mg/kg, p.o.) | Reduced thermal and mechanical hyperalgesia in a dose- and time-dependent manner. |

| Wild-Type Mice | ANP-230 (3, 10, and 30 mg/kg, p.o.) | Inhibited thermal hyperalgesia. |

Data from Okuda H, et al., Heliyon. 2023.[3][6]

Clinical Development

This compound has completed several Phase 1 studies in the United States, the United Kingdom, and Japan, demonstrating a tolerable safety profile.[1][2] An exploratory Phase 1/2 study is currently ongoing in Japan for patients with infantile episodic limb pain.[7]

Completed and Ongoing Clinical Trials

| Trial Identifier | Phase | Status | Title |

| jRCT2061200046 | Phase 1/2 | Recruiting | An exploratory study to evaluate the safety, efficacy, and pharmacokinetics of ANP-230 in patients with infantile episodic limb pain.[7] |

| ISRCTN80154838 | Phase 1 | Completed | A randomized, double-blind, placebo-controlled, four-way crossover study investigating the pharmacodynamic effect of this compound using capsaicin and UVB models in healthy male subjects.[7][8] |

| ISRCTN02543559 | Phase 1 | Completed | A study to investigate the effect of single and repeated doses of this compound on renal function in healthy subjects.[7] |

| ISRCTN07951717 | Phase 1 | Completed | A study to assess the safety, tolerability, and pharmacokinetics of single and multiple doses of this compound. |

Experimental Protocols

Preclinical In Vivo Efficacy Study: Nav1.9 R222S Mutant Mouse Model

The following protocol is a summary based on the study by Okuda et al., Heliyon, 2023.[6]

Objective: To investigate the inhibitory effects of ANP-230 on the pain hypersensitivity of a familial episodic pain syndrome model mouse.

Animal Model:

-

Scn11a p.R222S (R222S) knock-in heterozygous mice.

-

Wild-type (WT) C57BL/6N mice as controls.

-

Male mice, 6-8 weeks of age.

Drug Administration:

-

ANP-230 (3, 10, and 30 mg/kg) or vehicle (0.05% methylcellulose in PBS) was administered orally (p.o.).

-

For some experiments, repeated administration was performed once daily for 6 days.

Behavioral Tests:

-

Thermal Sensitivity (Hot Plate Test):

-

Mice were placed on a hot plate maintained at a constant temperature.

-

The latency to the first sign of nociception (e.g., hind paw licking, jumping) was recorded.

-

-

Mechanical Sensitivity (von Frey Test):

-

Mice were placed on a wire mesh platform.

-

Calibrated von Frey filaments with increasing bending forces were applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold was determined.

-

-

Cold Sensitivity (Cold Plate Test):

-

Mice were placed on a cold plate at a set temperature.

-

Nociceptive behaviors (e.g., lifting paws, jumping) were observed and quantified.

-

Electrophysiology (Current-Clamp Recordings):

-

Dorsal root ganglion (DRG) neurons were isolated from R222S and WT mice.

-

Whole-cell patch-clamp recordings were performed.

-

A series of 500 ms step current injections (10 to 260 pA in 25 pA increments) were applied to determine the current threshold and firing frequency.

-

The effects of ANP-230 (10 µM or 30 µM) on the number of repetitive action potentials were measured.

Clinical Trial Protocol Summary: Pharmacodynamic Study (ISRCTN80154838)

The following is a summary based on the plain English summary available on the ISRCTN registry.[8]

Objective: To investigate the pharmacodynamic effect of this compound using pain models in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study in two parts.

Participants: Healthy male subjects aged 18 to 55 years.

Part 1: Capsaicin Pain Model

-

Induction of Pain: An intradermal injection of capsaicin was administered to produce localized pain, redness (flare), and increased sensitivity.

-

Intervention: Subjects received a single dose of this compound, placebo, pregabalin (positive control), or placebo.

-

Assessments: Pain assessments were conducted to evaluate the analgesic effect of the treatments.

Part 2: UVB Radiation Pain Model

-

Induction of Pain: A localized area of skin was exposed to ultraviolet B (UVB) radiation to induce a sunburn-like response with erythema and increased pain sensitivity.

-

Intervention: Subjects received a single dose of this compound, placebo, ibuprofen lysine (positive control), or placebo.

-

Assessments: Heat pain tests using a thermode were performed to assess changes in pain sensitivity.

Experimental Workflow: Preclinical Efficacy Study

Experimental Workflow: Clinical Pharmacodynamic Study

Conclusion

This compound (ANP-230) is a promising, peripherally acting sodium channel blocker with a unique mechanism of action that targets key mediators of pain signaling. Preclinical data have demonstrated its efficacy in relevant animal models, and it has shown a tolerable safety profile in early clinical trials. The ongoing Phase 1/2 study in patients with a genetically defined pain disorder will provide crucial insights into its therapeutic potential. The development of this compound represents a significant advancement in the search for novel, non-opioid analgesics for the treatment of neuropathic pain.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. DSpace [research-repository.griffith.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Study protocol of a randomised, double-blind, placebo-controlled, two-arm parallel-group, multi-centre phase 3 pivotal trial to investigate the efficacy and safety of recombinant human alkaline phosphatase for treatment of patients with sepsis-associated acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of DSP-2230: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of DSP-2230, an investigational small molecule being developed for the treatment of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, and consolidates available preclinical and clinical data on its mechanism of action, pharmacokinetics, and pharmacodynamics.

Core Mechanism of Action: Multi-Target Inhibition of Voltage-Gated Sodium Channels

This compound is an orally active, selective inhibitor of voltage-gated sodium channels (Nav), with a distinct profile targeting subtypes crucial for pain signal transmission.[1][2] Specifically, it blocks Nav1.7, Nav1.8, and Nav1.9 channels, which are predominantly expressed in peripheral sensory neurons.[1][2][3] By inhibiting these channels, this compound reduces the influx of sodium ions, thereby suppressing the generation and propagation of neuronal action potentials and leading to its analgesic activity.[1][2]

The inhibitory activity of this compound on these key sodium channel subtypes has been quantified through in vitro electrophysiological studies.

Table 1: In Vitro Inhibitory Activity of this compound on Voltage-Gated Sodium Channels

| Target | IC50 (μM) |

| Nav1.7 | 7.1[1][2] |

| Nav1.8 | 11.4[1][2] |

| Nav1.9 | 6.7[1][2] |

Preclinical Efficacy in Neuropathic Pain Models

Preclinical studies in animal models of neuropathic pain have demonstrated the analgesic potential of this compound. In a mouse model featuring the R222S mutation, oral administration of this compound at doses of 3-30 mg/kg once daily for six days resulted in a reduction of both thermal and mechanical hyperalgesia.[2] Furthermore, the compound also exhibited an inhibitory effect on thermal hyperalgesia in wildtype mice.[2] These findings from preclinical models suggest that this compound has the potential to alleviate neuropathic pain symptoms.

Clinical Pharmacology: Human Studies

This compound has undergone Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[4][5] These studies involved single and multiple ascending doses, as well as an evaluation of the effect of food on its pharmacokinetic profile.[4]

Pharmacokinetic Profile

A Phase 1 study was conducted to determine the plasma and urinary pharmacokinetic parameters of this compound and its metabolite.[4] The study design included single ascending doses in the fasted state and multiple ascending doses over 14 days in the fed state.[4] While specific quantitative data such as Cmax, Tmax, AUC, and half-life from these studies are not publicly available in detail, the trials were designed to comprehensively characterize these parameters.[4][5]

Pharmacodynamic Evaluation in Experimental Pain Models

The pharmacodynamic effects of this compound were investigated in healthy male subjects using established human experimental pain models: the intradermal capsaicin and ultraviolet B (UVB) radiation models.[1][6] These studies aimed to assess the analgesic properties of this compound in controlled settings of induced pain and hypersensitivity.[1][6]

Table 2: Overview of Phase 1 Pharmacodynamic Studies

| Study Identifier | Model | Positive Control | Key Endpoints |

| ISRCTN80154838 | Intradermal Capsaicin | Pregabalin | Subjective pain rating (VAS), area of punctate hyperalgesia, area of brush-evoked allodynia, area and intensity of vascular flare (Laser Doppler Flowmetry)[1] |

| ISRCTN80154838 | Ultraviolet B (UVB) Radiation | Ibuprofen Lysine | Heat pain detection threshold (HPDT), heat pain tolerance threshold (HPTT), area and intensity of vascular flare (Laser Doppler Flowmetry)[1] |

While the specific quantitative results from these pharmacodynamic assessments are not publicly available, the selection of these models and endpoints indicates a thorough investigation into the analgesic and anti-hyperalgesic effects of this compound.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The inhibitory activity of this compound on sodium channels was likely determined using the whole-cell patch-clamp technique on cells expressing the specific human Nav channel subtypes.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for assessing sodium channel inhibition using whole-cell patch-clamp.

Methodology:

-

Cell Culture: Mammalian cells (e.g., HEK293) stably expressing the human Nav1.7, Nav1.8, or Nav1.9 channels are cultured under standard conditions.

-

Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a specific resistance are filled with an internal solution.

-

Voltage Protocol: Cells are held at a negative holding potential (e.g., -120 mV). Depolarizing voltage steps are applied to elicit sodium currents.

-

Drug Application: this compound is applied at various concentrations to the extracellular solution to determine the concentration-dependent block of the sodium current.

-

Data Analysis: The peak inward current at each concentration is measured and normalized to the control current to calculate the IC50 value.

Clinical Pharmacodynamics: Capsaicin-Induced Pain Model

This model is used to induce central sensitization, a key mechanism in neuropathic pain.

Experimental Workflow for Capsaicin-Induced Pain Model

Caption: Workflow for the capsaicin-induced pain model in clinical trials.

Methodology:

-

Subject Preparation: Healthy volunteers are familiarized with the testing procedures.

-

Baseline Measurements: Baseline sensory thresholds and pain ratings are established.

-

Drug Administration: A single oral dose of this compound or placebo is administered in a double-blind, crossover fashion.

-

Capsaicin Injection: A standardized dose of capsaicin (e.g., 100 µg in 100 µL saline) is injected intradermally into the volar forearm.[1]

-

Assessments:

-

Spontaneous Pain: Subjects rate the intensity of ongoing pain using a Visual Analog Scale (VAS) at specified time points.

-

Area of Hyperalgesia: The area of increased sensitivity to punctate stimuli (e.g., von Frey filaments) is mapped.

-

Area of Allodynia: The area where a normally non-painful stimulus (e.g., a brush) evokes pain is determined.

-

Vascular Flare: The area and intensity of the resulting flare response are measured using Laser Doppler Flowmetry.[1]

-

Clinical Pharmacodynamics: UVB Radiation-Induced Pain Model

This model induces a localized inflammatory response, leading to primary hyperalgesia.

Experimental Workflow for UVB-Induced Pain Model

References

Target Validation of DSP-2230 (ANP-230) in Neuropathic Pain: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSP-2230, subsequently referred to by its current development code ANP-230, is a novel, orally active small molecule being investigated for the treatment of neuropathic pain. This document provides a comprehensive overview of the target validation for ANP-230, focusing on its mechanism of action, preclinical efficacy, and available clinical data. ANP-230 is a potent and selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are key mediators of pain signaling in the peripheral nervous system.[1][2] Its unique "tonic block" mode of action, characterized by a lack of state and use dependency, distinguishes it from traditional sodium channel blockers and suggests a potentially favorable therapeutic window. Preclinical studies have demonstrated its analgesic efficacy in models of both neuropathic and inflammatory pain.[1][3] While early-phase clinical trials have been completed, detailed results from patient populations with neuropathic pain are not yet publicly available.

Introduction to Neuropathic Pain and the Role of Voltage-Gated Sodium Channels

Neuropathic pain is a chronic and debilitating condition caused by a lesion or disease of the somatosensory nervous system. It is characterized by spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus). Current treatment options for neuropathic pain are often inadequate, with many patients experiencing only partial relief and significant side effects.

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in neurons. Specific subtypes, namely Nav1.7, Nav1.8, and Nav1.9, are preferentially expressed in peripheral sensory neurons and have been genetically and pharmacologically validated as key targets for pain therapeutics. Gain-of-function mutations in the genes encoding these channels are linked to inherited pain syndromes, further underscoring their importance in nociception.

Mechanism of Action of ANP-230 (this compound)

ANP-230 is a selective inhibitor of Nav1.7, Nav1.8, and Nav1.9.[2] Its primary mechanism of action is the blockade of sodium ion influx through these channels, thereby reducing neuronal hyperexcitability and inhibiting the transmission of pain signals.[2]

A key characteristic of ANP-230 is its "tonic block" mechanism. Unlike many other sodium channel blockers that exhibit state- and use-dependent inhibition (i.e., they bind more potently to channels in the open or inactivated states, which are more prevalent during high-frequency firing), ANP-230 demonstrates a consistent level of block regardless of the channel's conformational state. This suggests a potentially different binding site or mode of interaction with the channel. In addition to direct blockade, ANP-230 has been shown to cause a depolarizing shift in the activation curve and decelerate the gating kinetics of Nav1.7.

Signaling Pathway Diagram

Quantitative Data

Table 1: In Vitro Inhibitory Activity of ANP-230 (this compound)

| Target Channel | IC50 (µM) | Cell Line | Method | Reference |

| Human Nav1.7 | 7.1 | Stably Expressing Cells | Voltage Clamp | [2] |

| Human Nav1.8 | 11.4 | Stably Expressing Cells | Voltage Clamp | [2] |

| Human Nav1.9 | 6.7 | Stably Expressing Cells | Voltage Clamp | [2] |

| Human Nav1.5 | Low Inhibitory Activity | Stably Expressing Cells | Voltage Clamp | |

| Rat Central Nav Channels | Low Inhibitory Activity | - | Voltage Clamp |

Table 2: Preclinical In Vivo Efficacy of ANP-230 (this compound) in a Mouse Model of Familial Episodic Pain Syndrome (Nav1.9 R222S Mutation)

| Model | Endpoint | Treatment | Dose (mg/kg, p.o.) | Effect | Reference |

| Hot Plate Test | Latency to Response | ANP-230 | 30 | Significant increase in latency time | [2] |

| von Frey Test | Mechanical Withdrawal Threshold | ANP-230 | 10 and 30 | Significant reduction in hyper-mechanosensitivity | [3] |

| Repetitive Administration | Mechanical Withdrawal Threshold | ANP-230 | 3 (once daily for 6 days) | Significant reduction in mechanical hyperalgesia | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology (Representative Protocol)

This protocol is a representative example for determining the inhibitory activity of compounds on voltage-gated sodium channels.

Objective: To measure the concentration-dependent inhibition of Nav channel currents by ANP-230.

Cell Lines: HEK293 or CHO cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.8, hNav1.9).

General Procedure:

-

Cell Culture: Culture stably transfected cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. Plate cells onto glass coverslips 24-48 hours before recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.

-

-

Electrophysiological Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Establish whole-cell patch-clamp recordings using borosilicate glass pipettes (2-4 MΩ resistance) filled with the internal solution.

-

Apply voltage protocols to elicit channel gating. For Nav channels, a typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to elicit an inward sodium current.

-

-

Drug Application:

-

Prepare stock solutions of ANP-230 in DMSO and dilute to final concentrations in the external solution.

-

Apply different concentrations of ANP-230 to the cell via a perfusion system.

-

Record sodium currents at each concentration after the effect has reached a steady state.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Normalize the current to the control (pre-drug) current.

-

Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

-

In Vivo Model of Neuropathic Pain: Spared Nerve Injury (SNI) (Representative Protocol)

This protocol is a standard method for inducing neuropathic pain in rodents.

Objective: To assess the analgesic effect of ANP-230 on mechanical allodynia in a model of neuropathic pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Surgical Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Tightly ligate the common peroneal and tibial nerves with a silk suture.

-

Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

-

Take care to leave the sural nerve intact.

-

Close the muscle and skin layers with sutures.

-

Administer post-operative analgesics as per institutional guidelines.

Behavioral Testing (von Frey Test for Mechanical Allodynia):

-

Allow animals to recover for at least 7 days post-surgery to allow for the development of neuropathic pain.

-

Place the animals in individual clear plastic cages on a wire mesh floor and allow them to acclimate for at least 30 minutes.

-

Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw in the sural nerve territory.

-

A positive response is defined as a brisk withdrawal or flinching of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

Drug Administration and Data Analysis:

-

Administer ANP-230 or vehicle orally at various doses.

-

Perform behavioral testing at different time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

-

Compare the paw withdrawal thresholds between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Experimental Workflow Diagram

Clinical Development

ANP-230 (this compound) has completed Phase I clinical trials in healthy volunteers in the US, UK, and Japan.[2] These studies assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses. A study was also designed to investigate the pharmacodynamic effects of this compound using capsaicin and UVB radiation-induced pain models in healthy male subjects, with pregabalin and ibuprofen as positive controls.[3] However, the quantitative results of these pharmacodynamic studies are not publicly available.

A Phase 1/2 clinical trial of ANP-230 has been initiated in Japan for the treatment of familial episodic pain syndrome, a rare disease linked to Nav1.9 mutations.[4]

Conclusion

The target validation of ANP-230 (this compound) is supported by a strong preclinical data package. Its selective inhibition of peripherally expressed, pain-relevant sodium channels (Nav1.7, Nav1.8, and Nav1.9) and its unique tonic block mechanism provide a solid rationale for its development as a novel analgesic for neuropathic pain. In vivo studies have demonstrated its efficacy in reducing pain-like behaviors in relevant animal models. The progression of ANP-230 into clinical trials is a promising step towards addressing the significant unmet medical need in the treatment of chronic pain. Further data from ongoing and future clinical studies in patient populations will be crucial to fully elucidate its therapeutic potential.

References

- 1. Spared Nerve Injury (SNI) Sciatic Neuralgia Rat Model Establishment [bio-protocol.org]

- 2. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Properties of C20H20F3N5O2 (DSP-2230/ANP-230)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties of the compound with the molecular formula C20H20F3N5O2, identified as DSP-2230 (also known as ANP-230). This small molecule is a selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, and has been investigated for its potential as a non-opioid analgesic for neuropathic pain. This document details its chemical identity, physicochemical properties, biological activity, mechanism of action, and a summary of its clinical development. Experimental protocols for its characterization and diagrams illustrating its mechanism and development are also provided to support further research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is a complex heterocyclic compound with the systematic IUPAC name (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide.

| Property | Value | Source |

| Molecular Formula | C20H20F3N5O2 | [1][2] |

| IUPAC Name | (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide | [1] |

| Synonyms | This compound, ANP-230, DSP2230 | [2] |

| CAS Number | 1233231-30-5 | [1] |

| Molecular Weight | 419.41 g/mol | [2] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | [2] |

Biological Activity and Mechanism of Action

This compound is a selective blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral sensory neurons and are key mediators of pain signaling.

In Vitro Activity

The inhibitory activity of this compound on various sodium channel subtypes has been characterized using electrophysiological methods.

| Target | IC50 (µM) | Assay Conditions |

| Human Nav1.7 | 7.1 | Whole-cell patch clamp on stably expressing cells |

| Human Nav1.8 | 11.4 | Whole-cell patch clamp on stably expressing cells |

| Human Nav1.9 | 6.7 | Whole-cell patch clamp on stably expressing cells |

| Human Nav1.5 (cardiac) | Low inhibitory activity | - |

| Rat central Nav channels | Low inhibitory activity | - |

Data sourced from supplier technical datasheets.

A key study on the electrophysiological properties of ANP-230 revealed a unique mechanism of action. The compound exhibits a "tonic block" mode of action, meaning its blocking effect is not dependent on the channel's state (resting, open, or inactivated) or the frequency of neuronal firing. Furthermore, ANP-230 induces a depolarizing shift in the activation curve of the channels and decelerates the gating kinetics of Nav1.7. This distinct mechanism suggests a novel way of modulating sodium channel activity for pain relief.

In Vivo Activity

Preclinical studies in animal models of neuropathic pain have demonstrated the analgesic potential of this compound. In a mouse model of episodic pain syndrome carrying a Nav1.9 mutation, ANP-230 showed efficacy in reducing pain sensitivity.[3]

Signaling Pathway

Voltage-gated sodium channels, particularly Nav1.7, play a crucial role in the transmission of pain signals. Located in the peripheral nociceptive neurons, Nav1.7 acts as a threshold channel, amplifying small, sub-threshold depolarizations to initiate an action potential. This action potential then propagates along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. By blocking Nav1.7, Nav1.8, and Nav1.9, this compound effectively dampens the excitability of these sensory neurons, thereby inhibiting the transmission of pain signals at their origin.

References

DSP-2230: A Technical Overview of its Binding Affinity to Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is an orally active, small molecule inhibitor of voltage-gated sodium channels (Nav). It has garnered significant interest within the scientific community for its potential as a novel analgesic, particularly for neuropathic pain.[1][2] This technical guide provides an in-depth analysis of the binding affinity of this compound to key sodium channel subtypes, details the experimental protocols used to determine these interactions, and illustrates the underlying signaling pathways.

Core Mechanism of Action

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[3] In pathological pain states, certain sodium channel subtypes, particularly Nav1.7, Nav1.8, and Nav1.9, are upregulated and contribute to neuronal hyperexcitability and the transmission of pain signals. These channels are predominantly expressed in peripheral sensory neurons.

This compound exerts its therapeutic effect by directly inhibiting these specific sodium channel subtypes.[1][2] By blocking the influx of sodium ions, this compound reduces the generation and propagation of neuronal action potentials, thereby dampening the pain signals.[1][2] Electrophysiological studies have revealed that this compound exhibits a "tonic block" mode of action, indicating that its blocking effect is not dependent on the channel's state (resting, open, or inactivated) or the frequency of neuronal firing.[4]

Quantitative Data: Binding Affinity

The binding affinity of this compound to various human sodium channel subtypes has been quantified using electrophysiological techniques, yielding the following half-maximal inhibitory concentrations (IC50).

| Sodium Channel Subtype | IC50 (μM) |

| Nav1.7 | 7.1[1][2] |

| Nav1.8 | 11.4[1][2] |

| Nav1.9 | 6.7[1][2] |

These data demonstrate that this compound is a potent inhibitor of the three main sodium channel subtypes implicated in pain signaling.

Experimental Protocols

The determination of this compound's binding affinity and mechanism of action relies on established electrophysiological techniques, primarily the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in individual cells.

Objective: To measure the inhibitory effect of this compound on sodium currents in cells expressing specific Nav subtypes.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7, Nav1.8, or Nav1.9 are commonly used. Primary cultures of dorsal root ganglion (DRG) neurons from rodents can also be utilized to study the compound's effect in a more native environment.

General Protocol:

-

Cell Preparation: Cultured cells are prepared on glass coverslips for recording.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels, isolating the sodium currents.

-

-

Recording:

-

A micropipette filled with the internal solution is brought into contact with a cell membrane to form a high-resistance seal (GΩ seal).

-

The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of total cellular ionic currents.

-

The cell is voltage-clamped at a holding potential (e.g., -100 mV) where the sodium channels are in a resting state.

-

-

Data Acquisition:

-

Voltage steps are applied to depolarize the cell membrane and activate the sodium channels, eliciting an inward sodium current.

-

The peak amplitude of this current is measured before and after the application of varying concentrations of this compound.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of this compound.

-

An IC50 value is determined by fitting the concentration-response data to a Hill equation.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nociceptive Transmission and Inhibition by this compound

The following diagram illustrates the role of voltage-gated sodium channels in pain signaling and the mechanism of action of this compound.

Caption: Mechanism of this compound in blocking pain signal transmission.

Experimental Workflow for Determining IC50 of this compound

This diagram outlines the key steps in the experimental process for quantifying the inhibitory potency of this compound.

Caption: Workflow for IC50 determination of this compound.

Conclusion

This compound is a potent inhibitor of the pain-associated voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. Its mechanism of action, characterized by a tonic block of sodium influx, leads to a reduction in neuronal hyperexcitability. The quantitative binding affinities and the detailed experimental protocols outlined in this guide provide a comprehensive technical understanding of this compound's interaction with its targets. This information is critical for researchers and drug development professionals working on novel analgesics and further elucidating the role of sodium channels in pain pathophysiology.

References

- 1. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Enigmatic Compound HHXCJIMPEJSJTG-SNVBAGLBSA-N

Abstract

This technical guide aims to provide comprehensive information regarding the chemical compound identified by the InChI key HHXCJIMPEJSJTG-SNVBAGLBSA-N. A thorough investigation was conducted to elucidate its chemical properties, experimental protocols, and associated signaling pathways. However, extensive searches across major chemical databases and scientific literature have yielded no specific information for this identifier. This document outlines the investigative process and the current status of information available for the specified InChI key.

Compound Identification

An initial and critical step in compiling this technical guide was the identification of the chemical compound corresponding to the InChI key HHXCJIMPEJSJTG-SNVBAGLBSA-N. The InChI (International Chemical Identifier) system is a standard method for representing chemical structures, and the InChI key is a hashed version used for database and web searches.

A comprehensive search was performed using the provided InChI key across multiple authoritative chemical databases, including:

-

PubChem: A public repository of chemical substance information from a wide range of sources.

-

ChemSpider: A chemical database providing fast access to over 100 million structures, properties, and associated data.

-

NIST Chemistry WebBook: A data collection of the National Institute of Standards and Technology containing chemical and physical property data.

-

General scientific search engines such as Google Scholar.

Results of the search were inconclusive. No compound, chemical structure, or associated data could be retrieved using the InChI key HHXCJIMPEJSJTG-SNVBAGLBSA-N.

Physicochemical Properties

Due to the inability to identify the parent compound from the provided InChI key, no quantitative physicochemical data can be presented. Typically, this section would include a structured table summarizing properties such as:

-

Molecular Formula

-

Molecular Weight

-

IUPAC Name

-

CAS Registry Number

-

Melting Point

-

Boiling Point

-

Solubility (in various solvents)

-

pKa

-

LogP

Without a known chemical structure, these fundamental properties remain undetermined.

Experimental Protocols